Sodium metaborate

描述

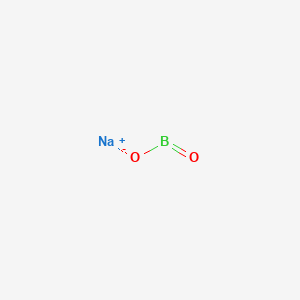

Sodium metaborate is a chemical compound composed of sodium, boron, and oxygen, with the chemical formula NaBO₂ . It is a colorless crystalline solid that is odorless and hygroscopic. This compound is known for its high solubility in water and its ability to form various hydrates, such as the tetrahydrate (NaBO₂·4H₂O), dihydrate (NaBO₂·2H₂O), and hemihydrate (NaBO₂·0.5H₂O) .

准备方法

Synthetic Routes and Reaction Conditions: Sodium metaborate can be synthesized through the fusion of sodium carbonate (Na₂CO₃) and boron oxide (B₂O₃) or borax (Na₂B₄O₇) . Another method involves the fusion of borax with sodium hydroxide (NaOH) at approximately 700°C : [ \text{B}_2\text{O}_3 + 2 \text{NaOH} \rightarrow 2 \text{NaBO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of borax with sodium hydroxide under controlled conditions. The reaction is typically carried out in large reactors at elevated temperatures to ensure complete conversion and high yield .

化学反应分析

Types of Reactions: Sodium metaborate undergoes various chemical reactions, including:

Reduction: this compound can be reduced to sodium borohydride (NaBH₄) through electrochemical methods.

Substitution: this compound can react with acids to form boric acid (H₃BO₃) and sodium salts.

Common Reagents and Conditions:

Oxidation: this compound reacts with hydrogen peroxide (H₂O₂) under alkaline conditions to form sodium perborate.

Substitution: Reaction with hydrochloric acid (HCl) to form boric acid and sodium chloride (NaCl).

Major Products:

Oxidation: Sodium perborate (NaBO₃·nH₂O)

Reduction: Sodium borohydride (NaBH₄)

Substitution: Boric acid (H₃BO₃) and sodium chloride (NaCl)

科学研究应用

Sodium metaborate has a wide range of scientific research applications, including:

作用机制

The mechanism of action of sodium metaborate involves its ability to form borate anions (BO₂⁻) in aqueous solutions. These anions can interact with polyhydroxy compounds, such as sugars and starches, to form crosslinked structures . This crosslinking ability is utilized in the preparation of adhesives and other materials with enhanced viscosity and stability .

相似化合物的比较

Sodium Borate (Na₂B₄O₇):

Sodium Perborate (NaBO₃·nH₂O): A bleaching agent commonly used in detergents and cleaning products.

Sodium Borohydride (NaBH₄): A reducing agent used in organic synthesis and hydrogen storage.

Uniqueness of Sodium Metaborate: this compound is unique due to its ability to form various hydrates and its high solubility in water. It also serves as an intermediate in the production of other boron compounds, such as sodium borohydride and sodium perborate .

生物活性

Sodium metaborate (NaBO₂) is an inorganic compound that has garnered attention for its diverse biological activities and applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential as a therapeutic agent, and its role in various industrial applications.

1. Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound, particularly against biofilm-forming pathogenic bacteria. A study published in 2023 investigated the antibacterial activity of various boron derivatives, including this compound tetrahydrate. The results indicated that this compound was effective against all tested pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with significant inhibitory effects observed in a short treatment period (2-4 hours) .

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogens

| Pathogen | MIC (µg/L) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1 |

| Escherichia coli | 1 |

| Pseudomonas aeruginosa | 1 |

The study also demonstrated that this compound did not exhibit cytotoxicity at concentrations as low as 1 µg/L in fibroblast L929 cells, suggesting its safety for use in biological systems .

The mechanism underlying the antibacterial activity of this compound involves its interaction with bacterial cell membranes and biofilms. The compound disrupts biofilm formation, which is crucial for bacterial survival in hostile environments. The study utilized various methods to assess biofilm formation, including microplate assays and Congo red agar tests, confirming the compound's ability to inhibit biofilm development effectively .

3. Potential Therapeutic Applications

This compound has been explored for its potential therapeutic applications beyond antibacterial activity. Research indicates that it may play a role in enhancing flame retardant properties in materials such as epoxy coatings, improving their resistance to fire without compromising other desirable characteristics . Furthermore, its electrochemical properties are being studied for applications in hydrogen storage technologies and carbon dioxide capture, indicating a broader scope of utility .

4. Case Studies and Research Findings

Several studies have investigated the broader implications of this compound in industrial and environmental contexts:

- A comparative study on synthesis methods revealed that this compound can be produced effectively through both classical and ultrasound-assisted methods. This research emphasized the structural characteristics of hydrated sodium metaborates synthesized under different conditions .

- Another study focused on the electrochemical reduction of this compound, exploring its conversion efficiency into sodium borohydride, a valuable reducing agent used in various chemical reactions. The findings indicated a conversion efficiency of up to 17% after prolonged electrolysis .

5. Conclusion

This compound exhibits significant biological activity, particularly as an antibacterial agent against various pathogens. Its low cytotoxicity profile makes it a promising candidate for therapeutic applications. Additionally, ongoing research into its electrochemical properties and industrial applications continues to expand its potential uses across multiple fields.

属性

IUPAC Name |

sodium;oxido(oxo)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Na/c2-1-3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIFVTYDZMXWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034386 | |

| Record name | Sodium metaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White solid; [Merck Index] Hydrate: Cream colored powder; [MSDSonline] Commercially available as octahydrate and tetrahydrate; [HSDB] | |

| Record name | Boric acid (HBO2), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metaborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1434 °C | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.0X10+5 mg/L at 20 °C, 36 g/100 g water at 35 °C | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.46 g/cu cm | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White pieces or powder, White hexagonal crystals | |

CAS No. |

7775-19-1, 98536-58-4 | |

| Record name | Sodium metaborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium(1+), (metaborato-O)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098536584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metaborate, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METABORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Q395A23R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

966 °C | |

| Record name | SODIUM METABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。